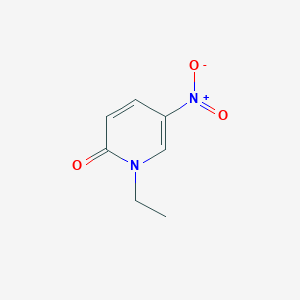
Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy-
Descripción general
Descripción
Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- (BDA), is an organic compound that is used in a variety of applications. It is an aromatic carboxylic acid with a molecular formula of C7H10O2. BDA is commonly used as a preservative in food and cosmetics, and it is also used as an intermediate in the synthesis of pharmaceuticals, dyes, and fragrances. It is also used in the synthesis of organic compounds, such as esters, amides, and amines. BDA is produced commercially by the reaction of benzene and acetic acid.
Aplicaciones Científicas De Investigación
Antioxidant Properties
3,5-Di-tert-butyl-4-hydroxybenzoic acid exhibits potent antioxidant activity due to its phenolic structure. It scavenges free radicals, protecting cells and tissues from oxidative damage. Researchers explore its potential in preventing age-related diseases, such as neurodegenerative disorders and cardiovascular conditions .
Pharmaceutical Intermediates
This compound serves as a valuable building block in pharmaceutical synthesis. Its unique structure allows for modification, leading to the creation of novel drug candidates. Researchers investigate its role in drug design, especially for antistress agents and other therapeutic compounds .
Polymer Stabilization
In polymer science, 3,5-Di-tert-butyl-4-hydroxybenzoic acid acts as an effective stabilizer. It prevents degradation of polymers caused by heat, light, or oxygen exposure. Applications include enhancing the durability of plastics, rubber, and other materials .
Catalyst Support
Researchers have explored incorporating this compound into catalyst systems. For instance:
- Manganese Tungstate Nanorods : 3,5-Di-tert-butyl-4-hydroxybenzoic acid can serve as a ligand or support material for catalysts. In one study, manganese tungstate nanorods were synthesized using this compound, demonstrating promising catalytic activity in styrene oxidation reactions .
- Etherification Reactions : Acid-catalyzed etherification of glycerol with tert-butyl alcohol (TBA) produces higher tert-butyl glycerol ethers (tBGEs). These derivatives find applications in various industries, including fuels and lubricants .
Solubility Modulation
3,5-Di-tert-butyl-4-hydroxybenzoic acid is insoluble in water, making it useful for adjusting solubility properties in formulations. Researchers explore its role in drug delivery systems, where controlled release and targeted delivery are essential .
Photostabilizers
In the field of UV protection, this compound acts as a photostabilizer. It absorbs UV radiation, preventing photochemical degradation of materials like plastics, coatings, and textiles. Its use extends to sunscreens and other personal care products .
Mecanismo De Acción
Target of Action
The tert-butyl group has been used as a probe for nmr studies of macromolecular complexes
Mode of Action
The tert-butyl group has been shown to retain high mobility when attached to a large protein or complex, which can be observed with high sensitivity . This suggests that the compound could potentially interact with its targets through the tert-butyl group, leading to changes in the targets’ structure or function.
Pharmacokinetics
A study on a similar compound, an ep2 receptor-selective prostaglandin e2 agonist, showed that the compound was extensively metabolized and predominantly excreted in feces . The plasma clearance of the compound and its metabolites was lower in female rats compared to male rats . These findings suggest that the pharmacokinetics of 3-(tert-Butyl)-4-methoxybenzoic acid could potentially be influenced by factors such as gender and metabolism.
Result of Action
The tert-butyl group’s ability to retain high mobility when attached to a large protein or complex suggests that the compound could potentially induce changes in the structure or function of these targets .
Propiedades
IUPAC Name |
3-tert-butyl-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-7-8(11(13)14)5-6-10(9)15-4/h5-7H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQUGIVHDANZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440737 | |
| Record name | 3-tert-butyl-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- | |
CAS RN |
66737-89-1 | |
| Record name | 3-(1,1-Dimethylethyl)-4-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66737-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-butyl-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(4-Chloro-Benzenesulfonyl)-Phenyl]-Acetamide](/img/structure/B3055690.png)






